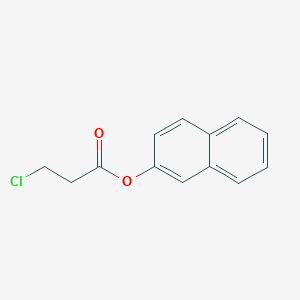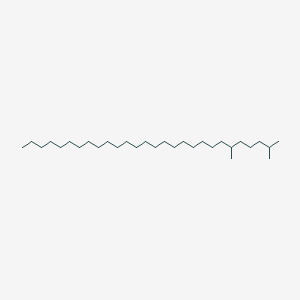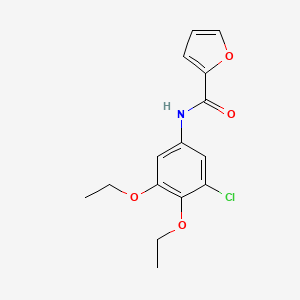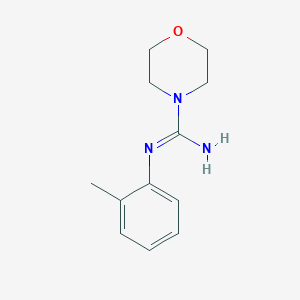
Naphthalen-2-yl 3-chloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl 3-chloropropanoate is an organic compound with the molecular formula C₁₃H₁₁ClO₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with naphthalen-2-ol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalen-2-yl 3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propanoate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield naphthalen-2-ol and 3-chloropropanoic acid.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Amides or thioesters.
Hydrolysis: Naphthalen-2-ol and 3-chloropropanoic acid.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a substrate for esterases and other hydrolytic enzymes.
Medicine: Research into its potential as a prodrug or a precursor for pharmacologically active compounds is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of naphthalen-2-yl 3-chloropropanoate involves its interaction with various molecular targets, depending on the context of its use:
Enzymatic Hydrolysis: When used as a substrate for esterases, the compound undergoes hydrolysis to release naphthalen-2-ol and 3-chloropropanoic acid. This reaction is catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.
Chemical Reactions: In substitution reactions, the chlorine atom is displaced by nucleophiles, forming new covalent bonds and resulting in the formation of amides or thioesters.
Vergleich Mit ähnlichen Verbindungen
Naphthalen-2-yl 3-chloropropanoate can be compared with other similar compounds, such as:
Naphthalen-2-yl acetate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Naphthalen-2-yl propanoate: Similar ester structure but without the chlorine atom, affecting its reactivity and applications.
Naphthalen-2-yl 3-bromopropanoate: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: The presence of the chlorine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterparts. This unique feature enhances its utility in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
111709-01-4 |
|---|---|
Molekularformel |
C13H11ClO2 |
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
naphthalen-2-yl 3-chloropropanoate |
InChI |
InChI=1S/C13H11ClO2/c14-8-7-13(15)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
InChI-Schlüssel |
VYQKIZIVMVYGNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)


![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)

![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)



![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)


